

# A Technical Guide to TCO-PEG6-Acid: Properties and Applications

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## Compound of Interest

Compound Name: TCO-PEG6-acid

Cat. No.: B11826421

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **TCO-PEG6-acid**, a heterobifunctional linker crucial for advanced bioconjugation and drug delivery applications. Below, we detail its chemical properties, outline a general experimental protocol for its use, and illustrate a typical workflow for antibody conjugation.

## Core Properties of TCO-PEG6-Acid

**TCO-PEG6-acid** is a versatile molecule featuring a trans-cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique structure enables a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., on proteins), while the TCO group allows for a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-modified molecules. The PEG6 spacer enhances solubility in aqueous environments and reduces steric hindrance.

Property	Value	Reference
Molecular Formula	C24H43NO10	[1][2]
Molecular Weight	505.6 g/mol	[1][2][3][4][5]
CAS Number	2353409-97-7	[1][2]
Purity	Typically ≥95%	[1][2][3][4]
Solubility	Soluble in DMSO, DCM, DMF	[2]

## Experimental Protocol: General Procedure for Amine Coupling

This protocol describes the conjugation of **TCO-PEG6-acid** to a protein containing primary amines (e.g., lysine residues) via amide bond formation.

Materials:

- **TCO-PEG6-acid**
- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
- N-Hydroxysuccinimide (NHS) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)
- Quenching reagent (e.g., Tris or hydroxylamine)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Methodology:

- Activation of **TCO-PEG6-acid**:
  - Dissolve **TCO-PEG6-acid** in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- To activate the carboxylic acid, add a molar excess of EDC and NHS.
- Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation to Protein:
  - Exchange the buffer of the target protein to a reaction buffer that is free of primary amines (e.g., PBS at pH 7.2-8.0).
  - Add the activated TCO-PEG6-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized.
  - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
  - Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS ester.
  - Remove the excess, unreacted **TCO-PEG6-acid** and byproducts by purifying the protein conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.
- Characterization:
  - Characterize the resulting TCO-functionalized protein to determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.

## Workflow for Antibody-Drug Conjugate (ADC) Formation

The following diagram illustrates a typical workflow for creating an antibody-drug conjugate using **TCO-PEG6-acid** and a tetrazine-modified drug.

Caption: Workflow for Antibody-Drug Conjugate (ADC) formation using **TCO-PEG6-acid**.

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